3-Fluoro-N-({N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:
Formation of the hydrazine derivative: This involves the reaction of 3-hydroxy-4-nitrobenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Coupling with 3-fluorobenzoyl chloride: The hydrazone is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interfere with cellular pathways.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for more complex materials.
Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in cellular metabolism or DNA replication.
Pathways Involved: The compound can interfere with oxidative phosphorylation or induce apoptosis in cancer cells by generating reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-ethylbenzamide: Similar in structure but lacks the hydrazinecarbonyl and nitrophenyl groups.
N-(3-Fluorobenzoyl)-N’-hydroxybenzamidine: Contains a similar benzamide core but with different functional groups.
Uniqueness
3-Fluoro-N-({N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not seen in simpler analogs.
Properties
Molecular Formula |
C16H13FN4O5 |
---|---|
Molecular Weight |
360.30 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[(3-hydroxy-4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C16H13FN4O5/c17-12-3-1-2-11(7-12)16(24)18-9-15(23)20-19-8-10-4-5-13(21(25)26)14(22)6-10/h1-8,22H,9H2,(H,18,24)(H,20,23)/b19-8+ |
InChI Key |
ZTFRGNYPSGDGOW-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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